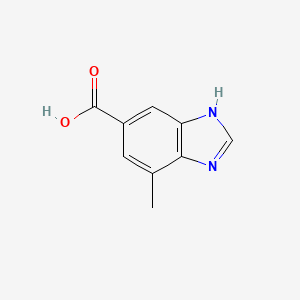

1H-Benzimidazole-5-carboxylic acid, 7-methyl-

Description

Contextualization of Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry

The benzimidazole scaffold is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. wikipedia.org This structural motif is considered a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a vast array of pharmacological activities. nih.govresearchgate.net The unique structure of benzimidazole, being a structural isostere of naturally occurring purine (B94841) nucleotides, allows it to interact readily with various biopolymers in living systems, such as proteins and enzymes. researchgate.netmedcraveonline.com

The versatility of the benzimidazole ring is due to its physicochemical attributes, including its capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions. nih.gov These characteristics enable benzimidazole derivatives to bind efficiently with a wide range of biological macromolecules, leading to their use in developing treatments for numerous diseases. nih.govimpactfactor.org Consequently, the benzimidazole nucleus is a core component of many FDA-approved drugs. wikipedia.orgnih.gov

Table 2: Examples of Marketed Drugs Featuring the Benzimidazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Albendazole | Anthelmintic (antiparasitic) wikipedia.orgimpactfactor.org |

| Omeprazole | Proton Pump Inhibitor (antiulcer) researchgate.netresearchgate.net |

| Telmisartan | Angiotensin II Receptor Blocker (antihypertensive) wikipedia.org |

| Bendamustine | Anticancer Agent researchgate.netnih.gov |

| Enviroxine | Antiviral impactfactor.org |

This interactive table showcases the diverse applications of the benzimidazole core in modern medicine.

Significance of Carboxylic Acid Functionality in Benzimidazole Derivatives

The carboxylic acid (-COOH) group is one of the most important functional groups in drug design and plays a key role in the biochemistry of living systems. researchgate.net When attached to a benzimidazole scaffold, this group significantly influences the molecule's properties and biological activity.

The primary contributions of the carboxylic acid functionality include:

Acidity and Solubility : The carboxylic acid group is ionizable at physiological pH, which can enhance a compound's water solubility. wiley-vch.deresearchgate.net This property is crucial for how a compound is absorbed and distributed in biological systems. wiley-vch.de

Target Binding : The carboxylate group can form strong electrostatic interactions and hydrogen bonds with biological targets like enzymes and receptors. researchgate.net These charge-charge interactions are often critical for the potent binding of a drug to its intended target. researchgate.net

Approximately a quarter of all commercialized pharmaceuticals contain a carboxylic acid group, highlighting its fundamental importance in medicinal chemistry. wiley-vch.de Its inclusion in a benzimidazole derivative like 1H-Benzimidazole-5-carboxylic acid, 7-methyl- is a deliberate design choice aimed at leveraging these beneficial properties.

Historical Development of Benzimidazole-Based Chemical Entities in Academic Inquiry

The history of benzimidazole chemistry began with research related to vitamin B12, which contains a 5,6-dimethylbenzimidazole (B1208971) unit in its structure. wikipedia.orgresearchgate.net This discovery stimulated significant interest among researchers, who recognized the benzimidazole nucleus as a stable and versatile platform for developing new chemical entities. wikipedia.org

One of the earliest and most common methods for synthesizing benzimidazoles is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions. nih.govijpsjournal.com Over the decades, numerous other synthetic methodologies have been developed to create a vast library of benzimidazole derivatives with diverse substitution patterns. scholarsresearchlibrary.com

The widespread therapeutic potential of this class of compounds became evident with the development of anthelmintic agents like thiabendazole (B1682256) in the 1960s. wikipedia.org This success spurred further investigation, leading to the discovery of benzimidazoles with potent activities as antifungal, antiviral, anticancer, antihypertensive, and antiulcer agents. bohrium.comnih.gov The development of polybenzimidazole (PBI) fibers in the 1960s also showcased their utility in materials science as high-performance, thermally stable polymers for aerospace and defense applications. wikipedia.org

Overview of Research Trajectories for Novel Benzimidazole Carboxylic Acid Compounds

Current and future research on benzimidazole carboxylic acids is focused on several key areas, driven by the need for more effective and targeted therapies.

Novel Synthetic Methodologies : Researchers are continuously developing more efficient and environmentally friendly synthetic routes. nih.gov This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times, and green chemistry approaches that minimize waste and avoid hazardous reagents. researchgate.netanalis.com.my

Target-Based Drug Design : Advances in computational chemistry and molecular modeling allow for the rational design of benzimidazole derivatives that can specifically target proteins implicated in diseases like cancer or microbial infections. researchgate.netnih.gov This approach aims to improve efficacy and reduce off-target effects.

Exploration of New Biological Activities : While benzimidazoles are well-established in certain therapeutic areas, studies continue to uncover new potential applications. Ongoing research explores their utility as inhibitors of novel enzymes and their potential in treating a wider range of conditions. nih.govmonash.edu

Hybrid Molecules : A growing trend involves creating hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active moieties. impactfactor.orgijpsjournal.com For instance, linking a benzimidazole carboxylic acid to another active group could result in a compound with a dual mechanism of action or an improved therapeutic profile.

The synthesis of specific molecules like 1H-Benzimidazole-5-carboxylic acid, 7-methyl- likely falls within this broader effort to systematically explore how different substitution patterns on the benzimidazole core influence its chemical properties and biological potential.

Established Synthetic Pathways for 1H-Benzimidazole-5-carboxylic acid, 7-methyl- Analogues

The foundational methods for constructing the benzimidazole core have been refined over many years. These pathways typically involve the formation of the imidazole ring fused to a benzene ring, starting from ortho-substituted benzene precursors.

Cyclization Reactions Utilizing 1,2-Phenylenediamine Precursors

The most conventional and widely adopted method for synthesizing benzimidazoles is the condensation reaction of an o-phenylenediamine (or 1,2-diaminobenzene) with a carboxylic acid or its derivatives. nih.govsemanticscholar.orgresearchgate.net To produce a 7-methyl-1H-benzimidazole-5-carboxylic acid, the required precursor would be 3,4-diamino-5-methylbenzoic acid. The reaction involves the initial formation of an amide bond, followed by an intramolecular cyclization and dehydration to yield the final benzimidazole ring.

The versatility of this method lies in the wide array of reagents that can provide the C2 carbon of the imidazole ring. These include carboxylic acids, aldehydes, orthoesters, and nitriles. rsc.orgsemanticscholar.org When an aldehyde is used, an oxidative cyclization is typically required to form the aromatic benzimidazole ring. The reaction conditions can vary significantly, from heating in the presence of a strong mineral acid to using milder catalysts. semanticscholar.orgorientjchem.org

For instance, the synthesis of 2-substituted benzimidazoles can be achieved by reacting o-phenylenediamine with various aromatic aldehydes using p-toluenesulfonic acid (p-TSOH) as a catalyst. orientjchem.org Similarly, ammonium chloride has been demonstrated as an effective and environmentally benign catalyst for the condensation of o-phenylenediamine with various carbonyl compounds. nih.gov

Table 1: Examples of Reagents and Catalysts for Cyclization with o-Phenylenediamines

| C2 Source | Catalyst/Reagent | Conditions | Product Type |

| Carboxylic Acids | Mineral Acids (e.g., HCl) | High Temperature | 2-Substituted Benzimidazoles |

| Aromatic Aldehydes | p-Toluenesulfonic acid (p-TSOH) | Reflux | 2-Aryl Benzimidazoles |

| Carbonyl Compounds | Ammonium Chloride (NH₄Cl) | Room Temperature | 2-Substituted Benzimidazoles |

| Formic Acid | ZnO Nanoparticles | 70 °C | 2-Unsubstituted Benzimidazoles |

| Aldehydes | Air/Ce(NO₃)₃·6H₂O | Heating | 2-Substituted Benzimidazoles rsc.org |

Modifications of Phillips Condensation Protocols

The Phillips condensation, first reported in 1928, specifically refers to the reaction between an o-phenylenediamine and a carboxylic acid under acidic conditions, typically with refluxing hydrochloric acid. semanticscholar.orgadichemistry.com This method is particularly effective for aliphatic carboxylic acids, providing good yields. adichemistry.com However, for aromatic carboxylic acids, the traditional Phillips conditions often require more forcing conditions, such as heating in sealed tubes at temperatures around 180°C, to achieve satisfactory yields. adichemistry.comcolab.ws

Modern modifications to the Phillips protocol aim to improve yields, reduce reaction times, and expand the substrate scope under milder conditions. These modifications include:

Microwave Irradiation: The use of microwave heating has been shown to significantly accelerate the condensation reaction. nih.gov

Use of Polyphosphoric Acid (PPA): PPA can serve as both a catalyst and a dehydrating agent, often leading to cleaner reactions and higher yields.

Solid-Supported Catalysts: Catalysts like HClO₄–SiO₂ have been used to facilitate the reaction in ethanol at room temperature, offering a more convenient and selective method. iosrjournals.org

The mechanism of the Phillips reaction proceeds through the initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid. This is followed by a ring-closing step where the second amino group attacks the carbonyl carbon of the newly formed amide, leading to a cyclized intermediate that subsequently dehydrates to form the benzimidazole ring. adichemistry.com

Oxidative Cyclization Strategies

Oxidative cyclization offers an alternative route to benzimidazoles, often starting from an o-phenylenediamine and an aldehyde. In this two-step process, the diamine and aldehyde first condense to form a dihydrobenzimidazole intermediate. This intermediate is then oxidized to the aromatic benzimidazole. A variety of oxidizing agents and systems have been employed for this transformation.

Common oxidative systems include:

Metal-Mediated Oxidation: Copper-mediated oxidation is a well-established method. acs.org Catalytic systems using VOSO₄ or Pd(OAc)₂ with molecular oxygen as the oxidant have also been developed, highlighting the move towards more sustainable practices. rsc.org

Iodine-Based Reagents: Phenyliodine diacetate (PIDA) can be used to achieve the amidine annulation and subsequent cyclization. acs.orgnih.gov

Non-Metal Oxidants: Systems like H₂O₂/TiO₂ nanoparticles or simply using air or elemental sulfur as the oxidant provide metal-free alternatives. rsc.orgorganic-chemistry.org

Electrochemical Synthesis: An effective and environmentally friendly method involves the electrochemical oxidative cyclization of o-phenylenediamine and aldehydes. This approach avoids the need for chemical catalysts and oxidants. researchgate.net

A notable strategy involves using D-glucose as a biorenewable C1 source for the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization, with water as a benign solvent. rsc.orgorganic-chemistry.org This highlights the development of greener synthetic methodologies.

Novel and Optimized Synthetic Routes

Recent research has focused on developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of benzimidazole carboxylic acids. These include one-pot reactions and strategies for achieving high regioselectivity.

One-Pot Synthetic Approaches to Benzimidazole Carboxylic Acids

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, reagents, and solvents. Several innovative one-pot methods for preparing benzimidazole carboxylic acids and their derivatives have been reported.

One such approach involves the reductive cyclization of an o-nitroaniline derivative. For example, ethyl 4-(methylamino)-3-nitrobenzoate can be reacted with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄). medcraveonline.com This single step accomplishes the reduction of the nitro group to an amine and the subsequent condensation and cyclization to form the benzimidazole ring. The resulting ester can then be hydrolyzed to the carboxylic acid. medcraveonline.com

Another powerful one-pot method is the HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)-promoted conversion of carboxylic acids into benzimidazoles. rsc.orgnih.govresearchgate.net This mild, acid-free methodology allows for the direct synthesis of benzimidazoles from a carboxylic acid and an o-phenylenediamine, demonstrating broad substrate scope and high yields (80-99%). rsc.orgnih.govresearchgate.net This approach is particularly useful as it avoids the harsh acidic conditions of the traditional Phillips condensation. nih.govresearchgate.net

A further example is the synthesis of 2-substituted benzimidazoles from 1,2-phenylenediamines and triacyloxyborane intermediates, which are generated in situ from carboxylic acids and borane-THF. organic-chemistry.org This protocol is notable for its tolerance of acid-labile functional groups. organic-chemistry.org

Table 2: Comparison of One-Pot Synthetic Methods for Benzimidazoles

| Method | Starting Materials | Key Reagent/Catalyst | Key Features |

| Reductive Cyclization | o-Nitroaniline, Aldehyde | Sodium Dithionite (Na₂S₂O₄) | Combines nitro reduction and cyclization. medcraveonline.com |

| HBTU-Promoted Conversion | Carboxylic Acid, o-Phenylenediamine | HBTU | Mild, acid-free, high yields. rsc.orgnih.govresearchgate.net |

| Triacyloxyborane Intermediate | Carboxylic Acid, o-Phenylenediamine | Borane-THF | Tolerates acid-labile groups. organic-chemistry.org |

| Ionic Liquid-Mediated | Carboxylic Acid, o-Phenylenediamine | Ionic Liquid (e.g., [bmim]BF₄) | High efficiency under ambient or heated conditions. researchgate.net |

Regioselective Synthesis of Substituted Benzimidazole Carboxylic Acids

Achieving regioselectivity is a critical challenge in the synthesis of substituted benzimidazoles, especially when using unsymmetrically substituted o-phenylenediamines. The synthesis of 1H-Benzimidazole-5-carboxylic acid, 7-methyl- requires precise control over the placement of the methyl and carboxylic acid groups on the benzene ring.

The primary strategy for ensuring regioselectivity is through the careful design and synthesis of the starting 1,2-phenylenediamine precursor. For the target molecule, the synthesis must begin with 3,4-diamino-5-methylbenzoic acid or a corresponding ester. The synthetic route to this diamine is therefore a crucial first step that dictates the final substitution pattern.

Furthermore, when synthesizing 1,2-disubstituted benzimidazoles from o-phenylenediamines and two equivalents of an aldehyde, chemoselectivity becomes important. Various catalytic systems have been developed to selectively yield the 1,2-disubstituted product over the 2-substituted product. For example, lactic acid has been used as a biocompatible medium for the chemoselective one-pot cyclocondensation of o-phenylenediamine with aldehydes to afford 1,2-disubstituted benzimidazoles on a multi-gram scale. iosrjournals.org Similarly, catalysts such as Zn(L-Proline)₂ and HClO₄–SiO₂ have been shown to provide high selectivity for 1,2-disubstitution. iosrjournals.org While these examples focus on substitution at the N1 and C2 positions, the underlying principle of using specific catalysts to control reaction pathways is applicable to achieving regiocontrol in more complex systems.

An in-depth exploration of the synthetic methodologies and chemical transformations centered on the specific molecule, 1H-Benzimidazole-5-carboxylic acid, 7-methyl-, reveals a landscape rich with chemical possibility. This article delves into the principles guiding its synthesis, the strategies for its derivatization, and the essential techniques for its purification, adhering to a structured examination of its chemical behavior.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYFGKCQFAWNIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663414 | |

| Record name | 4-Methyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398452-96-5 | |

| Record name | 4-Methyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1h Benzimidazole 5 Carboxylic Acid, 7 Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For 1H-Benzimidazole-5-carboxylic acid, 7-methyl-, the spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the imidazole (B134444) N-H proton, and the carboxylic acid O-H proton.

The analysis of a related derivative, 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, reveals characteristic signals for the benzimidazole (B57391) core protons. medcraveonline.com In this derivative, the protons at positions 4 and 7 of the benzimidazole ring appeared as doublets at δ 8.21 ppm and δ 7.66 ppm, respectively, while the proton at position 6 showed a doublet of doublets at δ 7.89 ppm. medcraveonline.com

Based on this, the expected signals for 1H-Benzimidazole-5-carboxylic acid, 7-methyl- would be:

Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-8.5 ppm). The H-4 proton would likely appear as a singlet or a narrow doublet, and the H-6 proton would appear as a singlet or a narrow doublet. The precise chemical shifts and coupling constants depend on the solvent and electronic effects of the substituents.

Methyl Protons: A sharp singlet corresponding to the three protons of the 7-methyl group, likely appearing in the upfield region around δ 2.5 ppm. rsc.org

Imidazole N-H Proton: A broad singlet, typically downfield (δ 12.0-13.0 ppm), due to proton exchange and hydrogen bonding. The chemical shift can be highly variable depending on the solvent and concentration. semanticscholar.org

Carboxylic Acid O-H Proton: A very broad singlet, also in the downfield region (often > δ 12.0 ppm), which may sometimes be difficult to distinguish from the N-H proton. medcraveonline.com

| Proton Assignment | Expected Chemical Shift (δ) (ppm) | Expected Multiplicity |

| H-2 | ~8.0 - 8.5 | Singlet (s) |

| H-4 | ~8.0 - 8.3 | Singlet (s) or Doublet (d) |

| H-6 | ~7.7 - 8.0 | Singlet (s) or Doublet (d) |

| 7-CH₃ | ~2.5 | Singlet (s) |

| N-H (imidazole) | 12.0 - 13.0 | Broad Singlet (br s) |

| O-H (carboxylic acid) | >12.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). For 1H-Benzimidazole-5-carboxylic acid, 7-methyl-, nine distinct carbon signals are expected.

Analysis of related benzimidazole carboxylic acid derivatives provides insight into the expected chemical shifts. medcraveonline.com For instance, the carbonyl carbon of the carboxylic acid group is typically observed significantly downfield at δ 168.3 ppm. medcraveonline.com The C=N carbon of the imidazole ring (C-2) appears around δ 154.4 ppm. medcraveonline.com Aromatic carbons resonate in the range of δ 110-145 ppm, while the aliphatic methyl carbon would be found much further upfield.

| Carbon Assignment | Expected Chemical Shift (δ) (ppm) |

| C-2 | ~150 - 155 |

| C-4 | ~120 - 125 |

| C-5 | ~125 - 130 |

| C-6 | ~115 - 125 |

| C-7 | ~130 - 135 |

| C-3a | ~140 - 145 |

| C-7a | ~135 - 140 |

| 7-CH₃ | ~15 - 20 |

| -COOH | ~165 - 170 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. ugm.ac.id For 1H-Benzimidazole-5-carboxylic acid, 7-methyl-, a COSY spectrum would be expected to show a correlation between any adjacent aromatic protons (e.g., H-6 and H-7 if H-7 were present), confirming their connectivity. Given the substitution pattern, strong COSY correlations within the benzimidazole ring are less likely, but weak, long-range couplings might be observable.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. diva-portal.org This is crucial for assigning the carbon signals. For the target molecule, the HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). diva-portal.orgbeilstein-journals.org This technique is particularly powerful for piecing together molecular fragments and confirming the positions of substituents. Key HMBC correlations for confirming the structure of 1H-Benzimidazole-5-carboxylic acid, 7-methyl- would include:

Correlations from the methyl protons (7-CH₃) to carbons C-7 and C-6, confirming the position of the methyl group.

Correlations from the H-4 proton to carbons C-5, C-3a, and C-7a.

Correlations from the H-6 proton to carbons C-5, C-7, and C-7a.

Correlations from the H-2 proton to carbons C-3a and C-7a.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For 1H-Benzimidazole-5-carboxylic acid, 7-methyl-, the key expected absorption bands are detailed below, based on data from similar structures. medcraveonline.commdpi.com

O-H and N-H Stretching: A very broad band is expected from approximately 2500 to 3400 cm⁻¹, arising from the overlapping stretching vibrations of the carboxylic acid O-H and the imidazole N-H groups, which are involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is expected just below 3000 cm⁻¹. medcraveonline.com

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹. medcraveonline.com

C=C and C=N Stretching: Aromatic C=C and imidazole C=N stretching vibrations give rise to several bands in the 1450-1630 cm⁻¹ region. medcraveonline.com

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of bands from various bending and stretching vibrations (e.g., C-O stretch, C-H bends) that are characteristic of the entire molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| N-H stretch (Imidazole) | 3100 - 3400 | Broad, Medium |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic CH₃) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=N / C=C stretch (Ring) | 1450 - 1630 | Medium-Strong |

The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations. Characteristic peaks for the benzimidazole ring are often found around 1015, 1265, and 1595 cm⁻¹. nih.gov The symmetric stretching of the C=C bonds in the benzene (B151609) ring would likely produce a strong Raman signal. In contrast to FT-IR, the C=O stretching vibration may be weaker, while vibrations of the carbon skeleton are often more prominent. This technique is valuable for confirming the integrity of the aromatic and heterocyclic ring systems. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1H-Benzimidazole-5-carboxylic acid, 7-methyl-, this technique is indispensable for confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For benzimidazole derivatives, HRMS is often conducted using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. beilstein-journals.org For 1H-Benzimidazole-5-carboxylic acid, 7-methyl- (Molecular Formula: C₉H₈N₂O₂), HRMS would be used to confirm its exact mass.

The high resolution allows differentiation between compounds with the same nominal mass but different elemental compositions. The accurate mass measurement is compared with the theoretical mass calculated from the elemental formula, with a low mass error (typically <5 ppm) providing strong evidence for the compound's identity.

Table 1: Theoretical Mass Data for 1H-Benzimidazole-5-carboxylic acid, 7-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Exact Mass | 176.0586 g/mol |

This table contains calculated theoretical data for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. shimadzu.com It is particularly useful for analyzing complex mixtures, purifying compounds, and confirming molecular weights.

In the analysis of benzimidazole derivatives, a reverse-phase (RP) HPLC method is often employed. sielc.com The separation is typically achieved on a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com For MS compatibility, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com The eluting compounds are then introduced into the mass spectrometer, which provides data on their molecular weight. The data obtained includes the retention time (RT) from the LC and the mass-to-charge ratio (m/z) from the MS. rsc.org

Table 2: Example LC-MS Parameters for Analysis of Benzimidazole Derivatives

| Parameter | Description |

|---|---|

| LC System | Shimadzu LC-10AS or equivalent rsc.org |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient with formic acid sielc.com |

| MS Detector | ESI source, Quadrupole or TOF analyzer |

| Data Output | Retention Time (min), m/z of protonated molecule [M+H]⁺ rsc.org |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For aromatic and heterocyclic compounds like 1H-Benzimidazole-5-carboxylic acid, 7-methyl-, UV-Vis spectroscopy provides valuable information about its conjugated π-system and electronic structure.

The benzimidazole core is a chromophore that absorbs UV radiation. The key electronic transitions observed are π → π* and n → π*. libretexts.org The positions of the absorption maxima (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The analysis of the UV-Vis spectrum, often complemented by computational studies, helps in understanding the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. mdpi.com For the parent compound, 1H-Benzimidazole, UV/Visible spectrum data is available for reference. nist.gov Studies on related derivatives such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid also provide insight into the typical absorption patterns for this class of compounds. mdpi.com

Table 3: Typical UV-Vis Absorption Maxima for Benzimidazole Derivatives

| Compound Class | Typical λmax Range (nm) | Associated Electronic Transition |

|---|---|---|

| Benzimidazoles | 240-250 | π → π* |

This table presents generalized data based on the characteristic absorption of the benzimidazole chromophore.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Studies on numerous benzimidazole derivatives have shown that the benzimidazole ring system is typically planar or nearly planar. researchgate.netresearchgate.net The crystal packing is often stabilized by a network of intermolecular interactions. For instance, in a silver(I) complex of the parent 1H-benzimidazole-5-carboxylic acid, the Ag(I) ion is coordinated by two nitrogen atoms from two different ligands. nih.gov In other derivatives, molecules are linked into chains or three-dimensional networks by C—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π stacking. researchgate.netmdpi.com This detailed structural information is crucial for understanding the compound's physical properties and for rational drug design.

Table 4: Representative Crystallographic Data for a Benzimidazole Derivative (1-Benzyl-1H-benzimidazole)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₂N₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 6.2265 (10) | researchgate.net |

| b (Å) | 8.1740 (13) | researchgate.net |

| c (Å) | 20.975 (4) | researchgate.net |

| β (º) | 97.839 (2) | researchgate.net |

| V (ų) | 1057.5 (3) | researchgate.net |

| Z | 4 | researchgate.net |

| Key Interactions | C—H⋯N hydrogen bonds, C—H⋯π interactions | researchgate.net |

Thermal Analysis Methods (e.g., TGA, DTA) for Investigating Thermal Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the effect of heat on a material. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. DTA measures the temperature difference between a sample and a reference material, indicating whether a thermal event is exothermic or endothermic.

For benzimidazole derivatives, these methods can confirm the presence of solvent molecules and characterize the compound's decomposition pathway. For example, the TGA of a 2-methylbenzimidazole (B154957) dithiocarbamate-Pb(II) complex showed a multi-step decomposition. researchgate.net The first step was attributed to the loss of methyl and benzene groups, while the second step corresponded to the decomposition of the imidazole moiety. researchgate.net Such analyses are critical for determining the temperature limits for the handling and storage of 1H-Benzimidazole-5-carboxylic acid, 7-methyl-.

Table 5: Example of Thermal Decomposition Data for a 2-Methylbenzimidazole Complex

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Attributed Fragment Loss |

|---|---|---|---|

| 1 | 90-137 | 17 | Methyl and benzene groups researchgate.net |

This table is based on data for 2-methylbenzimidazole dithiocarbamate-Pb(II) complex. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 1h Benzimidazole 5 Carboxylic Acid, 7 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which dictate its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. researchgate.netnih.gov By applying functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometry of 1H-Benzimidazole-5-carboxylic acid, 7-methyl- can be optimized to its lowest energy conformation. nih.govdergipark.org.tr This optimization provides detailed information on structural parameters.

DFT calculations on related benzimidazole (B57391) structures reveal that the central benzimidazole ring system is largely planar. nih.gov The bond lengths and angles obtained from these calculations are generally in good agreement with experimental data from X-ray crystallography where available. nih.gov For 1H-Benzimidazole-5-carboxylic acid, 7-methyl-, these calculations would elucidate the precise spatial arrangement of the methyl and carboxylic acid groups relative to the fused ring system, providing a foundational understanding of its three-dimensional structure.

Table 1: Representative Calculated Ground State Properties for a Benzimidazole Carboxylic Acid Scaffold This table presents typical data obtained from DFT calculations for benzimidazole derivatives and is illustrative for 1H-Benzimidazole-5-carboxylic acid, 7-methyl-.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | -683 Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.5 - 4.5 Debye |

| C=N Bond Length (Imidazole) | The distance between the carbon and nitrogen atoms in the imidazole (B134444) ring. | ~1.32 Å |

| C-N Bond Length (Imidazole) | The single bond distance between carbon and nitrogen in the imidazole ring. | ~1.38 Å |

| C=O Bond Length (Carboxylic) | The double bond distance in the carboxylic acid group. | ~1.21 Å |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comrsc.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small gap indicates that the molecule is more reactive. rsc.org For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring, while the LUMO is distributed across the ring system. researchgate.netdergipark.org.tr The energy gap helps to predict the molecule's behavior in chemical reactions and its potential for charge transfer interactions. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors This table contains representative values for benzimidazole derivatives calculated via DFT, illustrating the expected properties for 1H-Benzimidazole-5-carboxylic acid, 7-methyl-.

| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.10 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.85 | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.425 | Measures resistance to change in electron distribution. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.675 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | μ2 / 2η | 2.78 | Measures the propensity to accept electrons. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. uba.ar The strength of these interactions is quantified by the second-order perturbation energy, E(2). mdpi.com

Table 3: Representative NBO Analysis of Intramolecular Interactions This table shows typical donor-acceptor interactions and their stabilization energies (E(2)) for a benzimidazole scaffold.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) Nimidazole | π(C-C)aromatic | ~25-35 | Lone pair delocalization into the aromatic ring. |

| π(C-C)aromatic | π(C-N)imidazole | ~15-25 | π-electron delocalization within the fused ring system. |

| LP(2) Ocarbonyl | σ(C-O)carboxylic | ~5-10 | Hyperconjugation within the carboxylic acid group. |

| LP(1) N-Himidazole | σ(C-C)aromatic | ~3-6 | Delocalization of the nitrogen lone pair. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecular surface, where different colors represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable for nucleophilic attack. nih.gov

In 1H-Benzimidazole-5-carboxylic acid, 7-methyl-, the MEP surface would show the most negative potential localized around the oxygen atoms of the carboxylic acid group and the sp2-hybridized nitrogen atom of the imidazole ring. These areas represent the primary sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the imidazole N-H group and the carboxylic acid -OH group would exhibit a strong positive potential, marking them as key hydrogen bond donor sites.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. ukm.my This method is instrumental in drug discovery for identifying potential therapeutic agents.

Molecular docking simulations of 1H-Benzimidazole-5-carboxylic acid, 7-methyl- would involve placing the molecule into the active site of a specific biological target. Benzimidazole derivatives are known to interact with a wide range of receptors, including kinases, polymerases, and G-protein coupled receptors. dovepress.comnih.govacs.org

The simulation explores various possible conformations (poses) of the ligand within the binding pocket and calculates a docking score for each, which estimates the binding free energy. researchgate.net The analysis of the best-scoring poses reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. For this compound, key interactions are expected to include:

Hydrogen Bonding: The carboxylic acid group and the N-H group of the imidazole ring are prime candidates for forming strong hydrogen bonds with polar amino acid residues such as aspartate, glutamate, serine, or asparagine. acs.org

Pi-Pi Stacking: The planar benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methyl group and the benzene (B151609) portion of the benzimidazole scaffold can form favorable hydrophobic interactions with nonpolar residues in the active site. ukm.my

Table 4: Hypothetical Molecular Docking Results for 1H-Benzimidazole-5-carboxylic acid, 7-methyl- with a Kinase Active Site This table illustrates potential interactions and binding scores based on docking studies of similar benzimidazole-based inhibitors.

| Receptor Residue | Interaction Type | Ligand Group Involved | Estimated Distance (Å) |

|---|---|---|---|

| Asp145 | Hydrogen Bond | Imidazole N-H | 2.1 |

| Lys67 | Hydrogen Bond / Salt Bridge | Carboxylic Acid (-COOH) | 1.9 |

| Met102 | Hydrogen Bond | Carboxylic Acid (C=O) | 2.5 |

| Phe144 | π-π Stacking | Benzimidazole Ring | 3.8 |

| Val55 | Hydrophobic | Methyl Group (-CH3) | 4.1 |

| Binding Energy (kcal/mol) | -8.5 |

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The molecular structure of 1H-Benzimidazole-5-carboxylic acid, 7-methyl-, features several key functional groups that dictate its intermolecular interactions. The benzimidazole ring system, with its fused aromatic benzene and imidazole rings, is capable of engaging in various non-covalent interactions. The NH group of the imidazole ring is a potent hydrogen bond donor, while the lone pair on the tertiary nitrogen atom acts as a hydrogen bond acceptor. nih.gov This dual capability allows the molecule to form robust hydrogen bond networks with biological targets such as enzymes and receptors. nih.govresearchgate.net

Furthermore, the carboxylic acid group at the 5-position is a critical site for interaction, capable of forming strong hydrogen bonds through both its hydroxyl (-OH) group (as a donor) and its carbonyl (C=O) group (as an acceptor). iiarjournals.org The aromatic nature of the benzimidazole core facilitates π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. nih.govresearchgate.net The methyl group at the 7-position contributes to hydrophobic contacts, anchoring the ligand in nonpolar regions of a binding site. These varied interactions—hydrogen bonds, hydrophobic contacts, and π-π stacking—are fundamental to the molecule's ability to bind with high affinity and specificity to its biological targets. nih.gov

Conformational Analysis of Ligand in Binding Pockets

Understanding the conformational flexibility of 1H-Benzimidazole-5-carboxylic acid, 7-methyl-, within a protein's binding pocket is essential for elucidating its mechanism of action. Computational simulations, such as molecular docking, can predict the preferred binding pose and conformation of the ligand. For benzimidazole derivatives, specific interactions have been defined through such models. For instance, in simulations with receptors like the 5-HT(4) receptor, the benzimidazole system has been shown to engage in π-sigma stacking interactions with aromatic residues like tyrosine. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of new derivatives and guiding the design of more potent molecules.

Descriptor Calculation and Selection for Predictive Models

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecule. For a compound like 1H-Benzimidazole-5-carboxylic acid, 7-methyl-, a wide range of descriptors would be calculated.

2D Descriptors: These are calculated from the 2D representation of the molecule and include:

Topological descriptors: Such as Chi indices and Path-cluster descriptors, which describe molecular branching and connectivity. tandfonline.com

Electronic descriptors: Like the Estate number, which relates to the electronic environment of atoms. tandfonline.com

Physicochemical descriptors: Including molar refractivity (SMR), polar surface area (PSA), and counts of specific atom types or functional groups (e.g., SsOHcount for hydroxyl groups). tandfonline.com

3D Descriptors: These are derived from the 3D conformation of the molecule and include:

Steric fields: Describing the shape and size of the molecule.

Electrostatic fields: Representing the distribution of partial charges. nih.gov

Hydrophobic fields: Mapping the hydrophobic and hydrophilic regions of the molecule. derpharmachemica.com

From a large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected using statistical methods like simulated annealing or stepwise multiple linear regression to build a predictive model. tandfonline.comderpharmachemica.com

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Topological | chiV1, chi3Cluster | Describes molecular shape, size, and branching. derpharmachemica.com |

| Electronic | Estate Number, SddsN(nitro) count | Relates to the electronic characteristics and reactivity of the molecule. tandfonline.com |

| Physicochemical | Polar Surface Area (PSA), XAHydrophobicArea | Correlates with properties like membrane permeability and solubility. derpharmachemica.com |

| 3D Field-Based | Steric and Electrostatic Fields (CoMFA) | Provides a 3D representation of shape and charge distribution influencing ligand-receptor interactions. nih.gov |

Development and Validation of 2D and 3D QSAR Models

Once relevant descriptors are selected, QSAR models are developed using statistical techniques such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR). tandfonline.comderpharmachemica.com For benzimidazole derivatives, both 2D and 3D QSAR models have been successfully developed.

A typical 2D QSAR model for antileukemic 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives yielded a model with a high coefficient of determination (r²) of 0.8477 and a cross-validated correlation coefficient (q²) of 0.7584, indicating good internal predictive power. tandfonline.com The external predictive ability (pred_r²) was approximately 78%. tandfonline.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate models based on 3D steric and electrostatic fields. For a series of benzimidazole-4-carboxamide derivatives, a CoMFA model demonstrated high predictive ability with a q² of 0.789 and an r² of 0.997. nih.gov These models are rigorously validated internally (e.g., leave-one-out cross-validation) and externally (using a test set of compounds not included in model training) to ensure their robustness and predictive accuracy. derpharmachemica.com

| QSAR Model Type | Statistical Method | Key Validation Parameters | Typical Values for Benzimidazoles |

|---|---|---|---|

| 2D-QSAR | Partial Least Squares (PLS) | r², q², pred_r² | r² > 0.8, q² > 0.7, pred_r² > 0.7 tandfonline.com |

| 3D-QSAR (CoMFA) | Comparative Molecular Field Analysis | r², q² | r² > 0.9, q² > 0.7 nih.gov |

Interpretation of Structural Features Influencing Biological Activity

The interpretation of QSAR models provides crucial insights into which structural features of 1H-Benzimidazole-5-carboxylic acid, 7-methyl- are important for its biological activity. Studies on related benzimidazole derivatives indicate that substitutions at the N1, C2, C5, and C6 positions significantly influence activity. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Principles

In silico ADME prediction is a critical component of computational drug design, helping to identify compounds with favorable pharmacokinetic properties early in the development process. nih.gov For benzimidazole derivatives, including 1H-Benzimidazole-5-carboxylic acid, 7-methyl-, several key parameters are evaluated.

Absorption: Gastrointestinal (GI) absorption is predicted based on properties like lipophilicity (log P), polar surface area (TPSA), and solubility. Compounds are often evaluated against Lipinski's "Rule of Five," which suggests that good oral absorption is more likely for molecules with a log P < 5, molecular weight < 500 Da, < 5 hydrogen bond donors, and < 10 hydrogen bond acceptors. rsc.org Benzimidazole derivatives often show good predicted oral absorption. rsc.org For example, similar structures have TPSA values well under 140 Ų and a number of rotatable bonds under 10, which are indicators of good oral bioavailability. rsc.org

Distribution: The distribution of a drug throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) permeability is a key consideration for centrally acting drugs. In silico models can predict whether a compound is likely to be a P-glycoprotein substrate, which would limit its brain penetration. nih.gov

Metabolism: Benzimidazole derivatives are typically subject to significant first-pass metabolism in the liver. ibmc.msk.runih.gov Common metabolic pathways include oxidation and conjugation. In silico tools can predict potential inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is important for assessing potential drug-drug interactions. researchgate.net

Excretion: The route of excretion, whether renal or biliary, is also a component of pharmacokinetic modeling.

| Parameter | Predicted Property | Significance |

|---|---|---|

| GI Absorption | High | Indicates good potential for oral administration. nih.gov |

| BBB Permeability | Variable (often low) | Determines if the compound can act on the central nervous system. japtronline.com |

| CYP Inhibition | Potential for inhibition of specific isoforms | Predicts the likelihood of drug-drug interactions. researchgate.net |

| Lipinski's Rule | Generally compliant | Suggests drug-like properties and good oral bioavailability. rsc.org |

| Aqueous Solubility (log S) | Moderately soluble | Affects dissolution and absorption. japtronline.com |

Computational Assessment of Theoretical Lipophilicity (LogP) and Polar Surface Area (TPSA)

Lipophilicity and polarity are fundamental properties that significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The partition coefficient (LogP) is a measure of a compound's lipophilicity, indicating its distribution between an octanol and water phase. The Topological Polar Surface Area (TPSA) quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen), which is a key predictor of drug transport properties.

Specific computational analyses for 1H-Benzimidazole-5-carboxylic acid, 7-methyl- are not readily found. However, data from public chemical databases for structurally related compounds can provide a reliable estimation. For instance, the parent molecule, 1H-Benzimidazole-5-carboxylic acid , has a computationally predicted XLogP3 value of 1.3 and a TPSA of 66 Ų. nih.gov Another similar compound, 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid , has a calculated XLogP3 of 2.6 and a TPSA of 66 Ų. nih.gov

The addition of a methyl group to the benzimidazole ring, as in the subject compound, is expected to slightly increase its lipophilicity and thus its LogP value compared to the parent structure, while the TPSA would likely remain similar as the methyl group is non-polar.

Table 1: Comparison of Computed Physicochemical Properties

| Compound Name | Molecular Formula | XLogP3 | TPSA (Ų) |

|---|---|---|---|

| 1H-Benzimidazole-5-carboxylic acid | C₈H₆N₂O₂ | 1.3 | 66 |

This table is interactive. Users can sort and filter the data.

Based on these related structures, the theoretical LogP for 1H-Benzimidazole-5-carboxylic acid, 7-methyl- would be estimated to be between 1.3 and 2.6, and the TPSA would be approximately 66 Ų. These values are critical for the predictive models discussed in the following section.

Predictive Models for Permeability and Bioavailability Profiles

Predictive models, such as Lipinski's Rule of Five, are widely used in early-stage drug discovery to assess the "drug-likeness" and potential for good oral bioavailability of a compound. These rules establish thresholds for key physicochemical properties.

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A LogP value not greater than 5.

For 1H-Benzimidazole-5-carboxylic acid, 7-methyl- (Molecular Formula: C₉H₈N₂O₂), we can predict its compliance with these rules. The molecular weight is 176.17 g/mol . It has two hydrogen bond donors (from the carboxylic acid OH and the imidazole NH) and four acceptors (the two oxygen atoms and the two nitrogen atoms). With an estimated LogP well below 5 and a TPSA of approximately 66 Ų, the compound is predicted to adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.

Furthermore, the TPSA value is a strong indicator of permeability. A TPSA of less than 140 Ų is generally associated with good intestinal absorption. rsc.org The estimated TPSA of ~66 Ų for 1H-Benzimidazole-5-carboxylic acid, 7-methyl- falls comfortably within this range, indicating a high probability of good gastrointestinal absorption. The BOILED-Egg model, another predictive tool, uses LogP and TPSA to predict passive gastrointestinal absorption and brain penetration. mdpi.com Based on its estimated properties, the compound would likely be predicted to be well-absorbed by the gastrointestinal tract.

Table 2: Predicted ADME Properties for 1H-Benzimidazole-5-carboxylic acid, 7-methyl-

| Parameter | Predicted Value/Status | Implication |

|---|---|---|

| Molecular Weight | 176.17 | Compliant with Lipinski's Rule (<500) |

| LogP | ~1.5 - 2.5 (estimated) | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |

| TPSA | ~66 Ų (estimated) | Favorable for good oral bioavailability (<140 Ų) |

This table is interactive. Users can sort and filter the data.

Theoretical Studies on Metabolic Stability

The metabolic stability of a drug candidate is a critical factor determining its half-life and potential for drug-drug interactions. In silico models are frequently used to predict how a compound will be metabolized, primarily by the cytochrome P450 (CYP) family of enzymes in the liver.

For benzimidazole derivatives, computational studies often focus on predicting their interaction with key CYP isoforms such as CYP3A4, CYP2D6, and CYP2C9. These models can predict whether a compound is likely to be a substrate, inhibitor, or inducer of these enzymes. While no specific metabolic stability studies for 1H-Benzimidazole-5-carboxylic acid, 7-methyl- have been published, general principles can be applied.

The benzimidazole core itself can be subject to metabolic modifications. Theoretical studies would typically involve docking the molecule into the active sites of various CYP enzymes to predict binding affinity and identify potential sites of metabolism on the molecule. The presence of the carboxylic acid and methyl groups would be key factors in these interactions. For example, the methyl group could be a site for hydroxylation.

Predicting whether 1H-Benzimidazole-5-carboxylic acid, 7-methyl- is a CYP inhibitor is also crucial. Inhibition of CYP enzymes can lead to adverse drug reactions when co-administered with other medications. Computational models can screen for potential inhibitory activity early in the drug development process, helping to de-risk candidates. nih.gov Such in silico toxicology predictions are an integral part of modern drug discovery pipelines. mdpi.com

In Vitro Pharmacological Profiling and Mechanistic Elucidation of 1h Benzimidazole 5 Carboxylic Acid, 7 Methyl Derivatives

Target Identification and Engagement Studies

The biological activity of 1H-Benzimidazole-5-carboxylic acid, 7-methyl- derivatives is underpinned by their interaction with a variety of molecular targets. In vitro studies have been crucial in identifying these targets and quantifying the engagement of these compounds with specific enzymes and receptors.

Enzyme Inhibition Assays (e.g., COX, 5-lipoxygenase, Topoisomerase II, mPGES-1, EGFR)

Derivatives of the benzimidazole (B57391) scaffold have demonstrated significant inhibitory activity against several key enzymes implicated in disease pathology, ranging from inflammation to cancer.

Cyclooxygenase (COX): The benzimidazole nucleus is a core component of molecules designed as anti-inflammatory agents. selleckchem.com Research into 2-phenyl-substituted benzimidazoles indicates that the substitution pattern significantly influences inhibitory activity against COX-1 and COX-2. selleckchem.com For instance, hydrophilic groups on the phenyl ring tend to favor COX-2 inhibition. selleckchem.com In silico analyses have also been performed to predict the inhibitory effects of various benzimidazole derivatives on COX enzymes, highlighting the potential of this scaffold for developing anti-inflammatory drugs. nih.gov

5-Lipoxygenase (5-LOX): Certain benzimidazole derivatives are potent inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. biorxiv.org Specifically, 2-substituted benzimidazol-4-ols have been profiled for their inhibitory action against cell-free RBL-1 5-lipoxygenase. mdpi.com Among these, a 7-methyl derivative, 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol, was identified as a potent inhibitor. mdpi.com

Topoisomerase II: Novel derivatives of benzimidazole-5-carboxylic acid have been synthesized and evaluated as inhibitors of Topoisomerase II, an enzyme critical for DNA replication and a target for anticancer drugs. drugbank.commdpi.com Studies have shown that specific compounds and their transition metal complexes with Cu2+, Co2+, and Zn2+ exhibit potent growth-inhibitory activity against human cancer cell lines. drugbank.com The pattern of this growth-inhibitory effect was found to be similar to that of established Topoisomerase II inhibitors like etoposide (B1684455) and doxorubicin. drugbank.com For example, compounds such as 1-(5 (or 6-)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride and its cobalt complex were found to inhibit Topoisomerase II activity at concentrations ten times lower than etoposide in a relaxation assay. drugbank.com

Microsomal Prostaglandin E Synthase-1 (mPGES-1): The mPGES-1 enzyme is a critical downstream component of the COX-2 pathway and a prime target for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.gov High-throughput screening has successfully identified benzimidazole derivatives as novel mPGES-1 inhibitors. wikipedia.orgnih.gov Structure-activity relationship (SAR) studies revealed that introducing a methyl substitution adjacent to the carboxylic acid group—a feature of the 1H-Benzimidazole-5-carboxylic acid, 7-methyl- scaffold—is an effective strategy to improve pharmacokinetic properties. wikipedia.orgnih.gov Further research has led to the development of benzimidazole derivatives with low nanomolar potency against human mPGES-1.

Epidermal Growth Factor Receptor (EGFR): The benzimidazole scaffold is integral to the design of numerous EGFR inhibitors for cancer therapy. Derivatives such as those linking benzimidazole to 1,3,4-oxadiazole (B1194373) or pyrazole (B372694) moieties have shown potent antiproliferative effects. A novel 2-aryl benzimidazole derivative, 5a (2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide), potently inhibited both EGFR and HER2 activity by reducing their tyrosine phosphorylation. Benzimidazole-based hybrids have demonstrated significant EGFR tyrosine kinase inhibition, with IC50 values in the nanomolar range, comparable to the reference drug erlotinib.

Table 1: Enzyme Inhibition by 1H-Benzimidazole-5-carboxylic acid, 7-methyl- and Related Derivatives

| Enzyme Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | 2-substituted 7-methyl-1H-benzimidazol-4-ols | Potent inhibition of cell-free RBL-1 5-lipoxygenase. | mdpi.com |

| Topoisomerase II | Benzimidazole-5-carboxylic acid derivatives and metal complexes | Inhibited enzyme activity at concentrations 10x lower than etoposide. Showed potent growth-inhibitory effects on cancer cells. | drugbank.com |

| mPGES-1 | Benzimidazole carboxylic acid derivatives | Methyl substitution adjacent to the carboxylic acid improves pharmacokinetics. Highly potent and selective inhibition observed. | wikipedia.orgnih.gov |

| EGFR | 2-aryl benzimidazole derivatives | Potently inhibited EGFR and HER2 tyrosine phosphorylation. Hybrids show IC50 values comparable to erlotinib. |

Receptor Binding and Modulation Studies (e.g., RXR, EP4, Imidazoline (B1206853) Receptors, Angiotensin II Receptors, alpha-2 receptors)

The pharmacological versatility of these compounds extends to their ability to bind and modulate various cell surface and nuclear receptors.

Retinoid X Receptor (RXR): Derivatives of 5-carboxybenzimidazole have been investigated for their activity at the Retinoid X Receptor, a nuclear receptor involved in regulating gene expression. Structure-activity studies revealed that a compound possessing an amino group at the 2-position of the 5-carboxybenzimidazole core exhibited full RXR agonist activity in a reporter gene assay. Conversely, derivatives with an oxygen or sulfur atom at the same position showed only weak agonist activity, demonstrating that small structural changes can significantly alter receptor modulation.

Prostaglandin E2 Receptor 4 (EP4): Benzimidazole carboxylic acid derivatives have been identified as a new class of highly potent and selective antagonists for the EP4 receptor, a key mediator in inflammation and cancer. wikipedia.orgnih.gov Research has specifically highlighted that a methyl substitution adjacent to the carboxylic acid can favorably influence the pharmacokinetic profile of these antagonists. wikipedia.orgnih.gov Further optimization has led to the identification of specific benzimidazole carboxylic acids as highly potent hEP4-R antagonists with excellent drug metabolism and pharmacokinetic properties. wikipedia.orgnih.gov One such derivative displayed an IC50 value of 1.5 nM in a cAMP production assay.

Imidazoline Receptors: The benzimidazole core, which contains an imidazoline fragment, has been explored for its interaction with imidazoline receptors. nih.gov Molecular docking studies have shown that certain benzimidazole derivatives exhibit high tropism for imidazoline receptor carriers. nih.gov This suggests that the 1H-Benzimidazole-5-carboxylic acid, 7-methyl- scaffold could be a promising starting point for developing new ligands targeting these receptors, which are implicated in blood pressure regulation and metabolic diseases. nih.gov

Angiotensin II Receptors: A significant body of research has focused on benzimidazole-7-carboxylic acids as potent and long-acting antagonists of the Angiotensin II (AII) AT1 receptor. While the carboxylic acid is at the 7-position rather than the 5-position, these studies provide valuable insight into the binding of this scaffold. These derivatives show high affinity for the AII receptor, with IC50 values typically in the 10⁻⁶ to 10⁻⁷ M range. Structure-activity studies have emphasized the critical importance of the carboxyl group at the 7-position and a tetrazole ring on an associated biphenyl (B1667301) moiety for potent and orally active AII antagonism.

Table 2: Receptor Binding and Modulation by Benzimidazole Carboxylic Acid Derivatives

| Receptor Target | Derivative Class | Modulatory Effect | Key Findings | Reference |

|---|---|---|---|---|

| RXR | 5-carboxybenzimidazoles | Partial/Full Agonist | Substituent at the 2-position determines the level of agonist activity. | |

| EP4 | Benzimidazole carboxylic acids | Antagonist | Highly potent and selective antagonists with IC50 values in the low nanomolar range. Methyl substitution is beneficial. | wikipedia.orgnih.gov |

| Imidazoline Receptors | Benzimidazole derivatives | Agonist (Predicted) | Molecular docking studies show high tropism for imidazoline receptor carriers. | nih.gov |

| Angiotensin II (AT1) | Benzimidazole-7-carboxylic acids | Antagonist | High affinity for the AT1 receptor (IC50 ~10⁻⁷ M); the carboxyl group is a key feature for potent activity. |

Investigation of Allosteric Modulatory Mechanisms

While many benzimidazole derivatives act as orthosteric ligands, binding to the same site as the endogenous ligand, the scaffold has also been shown to produce allosteric modulation. Allosteric modulators bind to a different site on the receptor, offering potential advantages in terms of selectivity and safety. Studies on cannabinoid receptors have shown that replacing the indole (B1671886) ring of a known allosteric modulator with a benzimidazole ring can result in negative allosteric modulation of the CB1 receptor. nih.gov In these cases, the benzimidazole derivatives attenuated the signaling of an orthosteric agonist without affecting its binding affinity. nih.gov This demonstrates the capacity of the benzimidazole scaffold to function via allosteric mechanisms, a property that could potentially be exploited in derivatives targeting the receptors outlined above.

Cell-Based Assays for Pathway Modulation

To understand the functional consequences of target engagement, cell-based assays are employed to observe how these compounds modulate critical cellular pathways, such as those governing proliferation and apoptosis.

Modulation of Cell Proliferation Pathways in Model Systems

The antiproliferative activity of benzimidazole derivatives has been extensively documented across a wide range of human cancer cell lines. Benzimidazole-5-carboxylic acid derivatives, in particular, have been shown to induce cell death in leukemic cells.

Mechanistic studies have linked these antiproliferative effects to the inhibition of key signaling pathways. The EGFR/HER2 inhibitor 5a was shown to prevent the downstream activation of the PI3K/Akt and MEK/Erk pathways in breast cancer cells. This blockade of pro-survival signaling leads to cell cycle arrest, primarily at the G1 phase. Flow cytometry analysis has confirmed that potent benzimidazole derivatives can cause prominent G2/M arrest in cancer cells. The antiproliferative activity is often potent, with some benzimidazole-hydrazone derivatives exhibiting IC50 values in the low micromolar range against various leukemia, cervix, and pancreas carcinoma cell lines.

Induction of Apoptosis Mechanisms in Cellular Contexts

Beyond halting proliferation, many benzimidazole derivatives actively induce programmed cell death, or apoptosis, in cancer cells. The mechanisms underlying this pro-apoptotic activity are multifaceted and target both intrinsic and extrinsic apoptosis pathways.

One key mechanism involves the upregulation of death receptors. The EGFR/HER2 inhibitor 5a was found to potently induce apoptosis via the c-Jun N-terminal kinase (JNK)-mediated upregulation of Death Receptor 5 (DR5) in breast cancer cells. Other studies on benzimidazole-based derivatives designed as dual EGFR/BRAFV600E inhibitors confirmed that the lead compounds induced apoptosis by increasing the levels of initiator caspase-8 (linked to the extrinsic pathway) and executioner caspase-3. Furthermore, these compounds were shown to modulate the balance of Bcl-2 family proteins, increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. Similarly, another benzimidazole salt demonstrated its apoptotic potential in HepG2 liver cancer cells by elevating the mRNA expression levels of pro-apoptotic markers BAX, CASPASE-3, and CASPASE-8.

Table 3: Cellular Pathway Modulation by Benzimidazole Derivatives

| Cellular Effect | Mechanism | Model System | Reference |

|---|---|---|---|

| Inhibition of Proliferation | Blockade of PI3K/Akt and MEK/Erk pathways. | Breast cancer cells | |

| Cell Cycle Arrest | Induction of G1 or G2/M phase arrest. | Breast and other cancer cells | |

| Induction of Apoptosis | Upregulation of Death Receptor 5 (DR5) via JNK pathway. | Breast cancer cells | |

| Induction of Apoptosis | Increased levels of Caspase-3, Caspase-8, and Bax; decreased Bcl-2. | Cancer cell lines | |

| Induction of Apoptosis | Elevated mRNA expression of BAX, CASPASE-3, and CASPASE-8. | HepG2 liver cancer cells |

Cellular Reporter Gene Assays for Receptor Activation

Cellular reporter gene assays are instrumental in elucidating the mechanisms by which compounds modulate the activity of specific receptors. In the context of benzimidazole derivatives, these assays have been employed to investigate their interactions with various nuclear receptors. For instance, studies have utilized high-throughput screening methods with cell lines like MCF7-VM7Luc4E2 and HEK293-ERα-bla to identify modulators of the estrogen receptor α (ERα). mdpi.com These cell lines contain reporter genes, such as luciferase or β-lactamase, that are activated upon the binding of a ligand to the receptor, providing a measurable signal of receptor activation or inhibition. mdpi.com

Furthermore, research into the induction of the CYP1A1 gene by certain benzimidazole derivatives has pointed towards an aryl-hydrocarbon receptor (AhR)-mediated mechanism. analis.com.my Transient transfection experiments have demonstrated that the xenobiotic-responsive element (XRE), an enhancer region that interacts with the activated AhR, can drive the expression of a reporter gene in the presence of benzimidazoles, even without direct binding of the compounds to the receptor. analis.com.my Gel-retardation experiments have further confirmed the presence of activated AhR in the nuclei of cells exposed to these derivatives. analis.com.my While these studies were not conducted specifically on 7-methyl-1H-benzimidazole-5-carboxylic acid derivatives, they provide a framework for understanding the potential of this class of compounds to interact with and modulate the activity of key cellular receptors.

Antimicrobial Activity Studies

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activity. nih.gov Their structural similarity to purine (B94841) nucleosides allows them to interfere with various microbial biochemical pathways. nih.gov

In Vitro Antibacterial Efficacy Against Bacterial Strains

Numerous studies have demonstrated the in vitro antibacterial potential of benzimidazole derivatives against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key parameter used to quantify this activity.

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(cyclohexyl)-1H-benzimidazole-5-carboxamidines | MRSA | 8 | nih.gov |

| N-(cyclohexyl)-1H-benzimidazole-5-carboxamidines | VREF | 8 | nih.gov |

| 6-substituted 1H-benzimidazoles | Escherichia coli | 2-16 | semanticscholar.org |

| 6-substituted 1H-benzimidazoles | Streptococcus faecalis | 2-16 | semanticscholar.org |

| 6-substituted 1H-benzimidazoles | MSSA | 2-16 | semanticscholar.org |

| 6-substituted 1H-benzimidazoles | MRSA | 2-16 | semanticscholar.org |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Staphylococcus aureus | <1 - 7.8 | nih.gov |

In Vitro Antifungal Efficacy Against Fungal Strains

In addition to their antibacterial properties, benzimidazole derivatives have shown significant in vitro efficacy against various fungal pathogens. Their mechanism of action often involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. nih.gov

| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,2-disubstituted benzimidazoles | Candida albicans | 6.25 - 12.5 | nih.gov |

| 6-substituted 1H-benzimidazoles | Candida albicans | 8-16 | semanticscholar.org |

| 6-substituted 1H-benzimidazoles | Aspergillus niger | 8-16 | semanticscholar.org |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Candida albicans | 3.9 | nih.gov |

Anthelmintic Activity in In Vitro Models

Benzimidazoles are a cornerstone of anthelmintic therapy. Their primary mechanism of action against helminths is the disruption of microtubule polymerization by binding to β-tubulin.

In vitro studies have evaluated the efficacy of various benzimidazole derivatives against different helminth species. For example, a study on benzimidazole derivatives against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus identified compounds with IC50 values below 10 µM. nih.gov Specifically, one derivative (BZ12) showed an IC50 of 8.1 µM against the adult stage of T. muris, while another (BZ6) had an IC50 of 5.3 µM against adult H. polygyrus. nih.gov Another study using the earthworm Pheretima posthuma as a model demonstrated that some benzimidazole derivatives exhibited significant anthelmintic activity, with paralysis and death times comparable to the standard drug piperazine (B1678402) citrate (B86180) at a concentration of 80 mg/mL.

| Derivative Class | Helminth Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Benzimidazole derivative (BZ12) | Trichuris muris (adult) | IC50 | 8.1 µM | nih.gov |

| Benzimidazole derivative (BZ6) | Heligmosomoides polygyrus (adult) | IC50 | 5.3 µM | nih.gov |

| 2-(3,5-dimethylphenyl)-1H-benzimidazole | Pheretima posthuma | Paralysis Time (80 mg/mL) | Comparable to standard | |

| 2-(3,5-dimethylphenyl)-1H-benzimidazole | Pheretima posthuma | Death Time (80 mg/mL) | Comparable to standard |

Anti-Inflammatory and Analgesic Mechanism Investigations in In Vitro Systems

Benzimidazole derivatives have been investigated for their potential anti-inflammatory and analgesic properties through various in vitro models. A key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.